molecular formula C37H30N4O21S6 B14474113 8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) CAS No. 67602-51-1

8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)

Cat. No.: B14474113
CAS No.: 67602-51-1
M. Wt: 1059.1 g/mol
InChI Key: DMRISIUXPJASCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction’s outcome and the purity of the final product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is used. The detailed molecular targets and pathways involved are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,8’-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid) stands out due to its complex structure and versatile applications across multiple scientific disciplines. Its unique combination of functional groups and molecular architecture allows for diverse chemical reactivity and potential therapeutic benefits .

Properties

CAS No.

67602-51-1

Molecular Formula

C37H30N4O21S6

Molecular Weight

1059.1 g/mol

IUPAC Name

8-[[4-[[2-oxo-3-[4-[(3,6,8-trisulfonaphthalen-1-yl)carbamoyl]anilino]propyl]amino]benzoyl]amino]naphthalene-1,3,6-trisulfonic acid

InChI

InChI=1S/C37H30N4O21S6/c42-25(17-38-23-5-1-19(2-6-23)36(43)40-30-13-26(63(45,46)47)9-21-11-28(65(51,52)53)15-32(34(21)30)67(57,58)59)18-39-24-7-3-20(4-8-24)37(44)41-31-14-27(64(48,49)50)10-22-12-29(66(54,55)56)16-33(35(22)31)68(60,61)62/h1-16,38-39H,17-18H2,(H,40,43)(H,41,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62)

InChI Key

DMRISIUXPJASCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3S(=O)(=O)O)S(=O)(=O)O)NCC(=O)CNC4=CC=C(C=C4)C(=O)NC5=C6C(=CC(=C5)S(=O)(=O)O)C=C(C=C6S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.